Regiospecific Binding Pocket Engagement: 3-Carboxylic Acid vs. 7-Carboxylic Acid Isomer
X-ray crystal structures of the pilicide-chaperone complex (PDB: 2xg4, 2xg5) reveal that the 3-carboxylic acid group of the dihydrothiazolo ring-fused 2-pyridone scaffold forms specific electrostatic interactions with Arg96 and Arg58 of the PapD chaperone N-terminal domain [1]. This interaction is geometrically impossible for the 7-carboxylic acid regioisomer (TPCA), which places the carboxylate in a spatially incompatible orientation. Consequently, when the 3-carboxylic acid is absent or displaced, pilicide activity is lost: in the E. coli UTI89 pili-dependent biofilm assay, dihydrothiazolo analogs lacking the 3-carboxylic acid (compounds 7d and 7e) were completely inactive (IC₅₀ not active) [2]. This structural evidence directly links the 3-position acid to a specific, measurable loss of target engagement that the 7-isomer cannot compensate for.
| Evidence Dimension | Chaperone binding interaction & biofilm inhibition |
|---|---|
| Target Compound Data | 3-COOH scaffold: critical electrostatic interaction with PapD Arg96/Arg58; corresponding C-2 unsubstituted pilicide 5a IC₅₀ = 54 μM |
| Comparator Or Baseline | 7-COOH isomer (TPCA): interaction not structurally feasible; analogs lacking 3-COOH (7d, 7e): IC₅₀ not active |
| Quantified Difference | Complete loss of activity (IC₅₀ > 800 μM cutoff) when 3-COOH absent vs. measurable activity (IC₅₀ = 54 μM) when present [3] |
| Conditions | E. coli UTI89 pili-dependent biofilm formation assay on polyvinylchloride plastic; PapD-PapH X-ray co-crystal structures at 2.0–2.4 Å resolution |
Why This Matters
Procurement of the 7-carboxylic acid isomer for pilicide SAR or chaperone-binding studies yields inactivate compounds, wasting synthesis resources and producing false-negative SAR data.
- [1] Chorell, E.; Pinkner, J. S.; Phan, G.; Edvinsson, S.; Buelens, F.; Remaut, H.; Waksman, G.; Hultgren, S. J.; Almqvist, F. J. Med. Chem. 2010, 53 (15), 5690–5695. (X-ray crystallography section; PDB 2xg4, 2xg5). View Source
- [2] Chorell, E.; Pinkner, J. S.; Phan, G.; Edvinsson, S.; Buelens, F.; Remaut, H.; Waksman, G.; Hultgren, S. J.; Almqvist, F. J. Med. Chem. 2010, 53 (15), 5690–5695. (Table 1: compounds 7d, 7e). View Source
- [3] Chorell, E.; Pinkner, J. S.; Phan, G.; Edvinsson, S.; Buelens, F.; Remaut, H.; Waksman, G.; Hultgren, S. J.; Almqvist, F. J. Med. Chem. 2010, 53 (15), 5690–5695. (Table 1: compound 5a IC₅₀ = 54 μM). View Source
